molecular formula C17H17ClN6O3 B593521 Zopiclone-d4 CAS No. 1435933-78-0

Zopiclone-d4

Cat. No.: B593521
CAS No.: 1435933-78-0
M. Wt: 392.8 g/mol
InChI Key: GBBSUAFBMRNDJC-LZMSFWOYSA-N
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Mechanism of Action

Target of Action

Zopiclone-d4, like its parent compound Zopiclone, primarily targets the GABA A omega-1 receptor in the brain . This receptor is a subtype of the GABA A receptor, which plays a crucial role in inhibitory neurotransmission. This compound binds selectively to the alpha subunit of this receptor .

Mode of Action

This compound exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the binding of GABA, the brain’s predominant inhibitory neurotransmitter, to the GABA A receptors . The result is an increase in the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

This compound, like Zopiclone, is metabolized in the liver. The key enzymes involved in its metabolism are Cytochrome P-450 3A4 and 2C8 . These enzymes convert this compound into an inactive N-desmethyl derivative and an active N-oxide metabolite .

Pharmacokinetics

After oral administration, this compound is rapidly absorbed, with a bioavailability of approximately 80% . It is rapidly and widely distributed to body tissues, including the brain, and is excreted in urine, saliva, and breast milk . Less than 7% of the administered dose is renally excreted as unchanged this compound . The terminal elimination half-life of this compound ranges from 3.5 to 6.5 hours .

Result of Action

The binding of this compound to the GABA A omega-1 receptor and its subsequent modulation of the GABA B Z receptor chloride channel macromolecular complex leads to a range of pharmacological effects. These include sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . These effects are primarily due to the potentiation of GABAergic neurotransmission, leading to increased inhibition in the central nervous system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound are altered by aging and are influenced by renal and hepatic functions . Drug interactions have been observed with certain medications such as erythromycin, trimipramine, and carbamazepine . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Zopiclone-d4, like its parent compound zopiclone, is believed to interact with the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This interaction modulates the receptor’s activity, enhancing the inhibitory actions of GABA, a neurotransmitter with a calming effect .

Cellular Effects

This compound, as a hypnotic agent, influences cell function by modulating the activity of GABA B Z receptors This modulation can impact various cellular processes, including cell signaling pathways and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is based on its interaction with the GABA B Z receptor complex . It binds to the receptor, enhancing the inhibitory actions of GABA. This leads to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Dosage Effects in Animal Models

Zopiclone, the parent compound, has been shown to have sedative effects at therapeutic doses . High doses could potentially lead to adverse effects, although specific studies on this compound are needed.

Metabolic Pathways

Zopiclone, the parent compound of this compound, is metabolized primarily through the enzyme aldehyde oxidase, with a minor pathway through CYP3A4 . It is likely that this compound follows similar metabolic pathways, but specific studies would be needed to confirm this.

Transport and Distribution

Zopiclone is known to be rapidly and widely distributed to body tissues, including the brain . It is likely that this compound follows a similar distribution pattern.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zopiclone-d4 involves the incorporation of deuterium atoms into the zopiclone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated piperazine with a chloropyridine derivative under controlled conditions to form the deuterated intermediate, which is then cyclized to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired deuteration level and maintain the structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Zopiclone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zopiclone-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for its use as an internal standard in analytical applications. This makes it particularly valuable in research settings where precise quantification of zopiclone is required .

Properties

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701344856
Record name Zopiclone-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435933-78-0
Record name Zopiclone-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Accordingly, racemic zopiclone is preferably reacted with a resolving agent (+)-O,O′-dibenzoyl tartaric acid in methylene dichloride at room temperature to obtain the diastereomeric salt (Scheme IV) which is crystallized from acetonitrile followed by conversion into eszopiclone by treating with an inorganic base, such as NaOH. Eszopiclone thus obtained has a purity above 99%. Eszopiclone is recrystallized from ethyl acetate to obtain the product with purity of 99.9%
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Synthesis routes and methods II

Procedure details

reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in an organic solvent in presence of triethyl amine along with a catalytic amount of an acylation catalyst to obtain racemic zopiclone;
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Synthesis routes and methods III

Procedure details

In another embodiment, the invention provides a process to recycle the (R)-zopiclone, which remains in solution as waste product. (R)-zopiclone is recovered from the solution by any known conventional methods, for example, by solvent distillation, evaporation, or precipitation by adding a non-polar solvent, etc. This is followed by neutralization with base, extraction using methylene chloride followed by removal of the solvent. The (R)-isomer isolated is subjected to acid hydrolysis using aqueous HCl, obtaining 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine. The compound, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine, is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in a suitable organic solvent in the presence of triethyl amine and N,N-dimethylamino pyridine to obtain zopiclone in high yields. The racemate thus obtained is further resolved to obtain eszopiclone by the above stated method.
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